Byakangelicin - 26091-78-1

Byakangelicin

Catalog Number: EVT-7956944
CAS Number: 26091-78-1
Molecular Formula: C17H18O7
Molecular Weight: 334.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Byakangelicin is a member of psoralens.
byakangelicin is a natural product found in Murraya koenigii, Triphasia trifolia, and other organisms with data available.
Source and Classification

Byakangelicin is classified as a furanocoumarin, a subclass of coumarins characterized by a fused furan ring. It is typically isolated from the roots of Angelica dahurica, which is traditionally used in East Asian medicine for treating various ailments, including colds and headaches. The compound has a molecular weight of 334 g/mol and a pale yellow crystalline appearance, with a melting point of approximately 118°C .

Synthesis Analysis

The synthesis of byakangelicin can be achieved through various methods, primarily focusing on extraction techniques from plant sources. One effective method involves the use of ionic liquids, specifically 1-butyl-3-methylimidazolium trifluoromethanesulfonate (Bmim)Tf2N, which enhances the extraction efficiency. Optimal extraction conditions include:

  • Solvent/Solid Ratio: 8:1
  • Temperature: 60°C
  • Extraction Time: 180 minutes

Under these conditions, yields exceeding 99% have been reported . The industrial production often employs large-scale extraction techniques, utilizing back-extraction methods with dilute hydrochloric acid to recover byakangelicin from ionic liquid solutions.

Molecular Structure Analysis

The molecular structure of byakangelicin features a furan ring fused to a coumarin backbone. The specific arrangement of functional groups contributes to its biological activity. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the compound's identity and purity. The compound's structure can be represented as follows:

C17H18O4\text{C}_{17}\text{H}_{18}\text{O}_4

This structure includes hydroxyl groups that are critical for its biological interactions .

Chemical Reactions Analysis

Byakangelicin participates in several chemical reactions, including:

  • Oxidation: Can be oxidized using potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions can be conducted using sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

These reactions allow for the modification of byakangelicin's structure, potentially enhancing its biological activity .

Mechanism of Action

Byakangelicin exerts its effects through several mechanisms:

  1. Cytochrome P450 Induction: It significantly induces the expression and activity of cytochrome P450 3A4 in human hepatocytes via transactivation of the pregnane X receptor (PXR). This induction leads to increased metabolism of various drugs and endogenous compounds .
  2. Anti-inflammatory Effects: Byakangelicin has demonstrated protective effects against inflammation in chondrocytes, particularly in models simulating osteoarthritis .
  3. Hormonal Modulation: The compound can inhibit the effects of sex hormones, influencing metabolic pathways related to hormone catabolism .
Physical and Chemical Properties Analysis

Byakangelicin possesses several notable physical and chemical properties:

  • Appearance: Pale yellow crystalline solid
  • Molecular Weight: 334 g/mol
  • Melting Point: Approximately 118°C
  • Solubility: Soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water.

These properties are crucial for understanding its behavior in biological systems and its potential formulation in pharmaceutical applications .

Applications

Byakangelicin has several promising applications in scientific research and medicine:

  • Therapeutic Uses: It has been studied for its potential to prevent or treat diabetic cataracts by inhibiting aldose reductase activity .
  • Anti-inflammatory Agent: Research indicates its effectiveness in reducing inflammation in joint diseases like osteoarthritis .
  • Drug Metabolism Enhancer: By inducing cytochrome P450 enzymes, it may enhance the metabolism of co-administered drugs, impacting their efficacy and safety profiles .
Mechanistic Pathways of Byakangelicin in Fibrotic Disease Modulation

Role in TGF-β/Smad Signaling Pathway Inhibition

The TGF-β/Smad pathway is a central driver of fibrogenesis. Byakangelicin disrupts this cascade at multiple nodes:

  • Canonical Smad Phosphorylation Blockade: In carbon tetrachloride (CCl₄)-induced mouse liver fibrosis, byakangelicin (100 mg/kg) significantly reduced phosphorylation of Smad2/3 by >50%, preventing trimeric complex formation with Smad4 and nuclear translocation [1] [4]. This inhibited transcription of collagen synthesis genes (COL1A1, COL1A2).
  • Upregulation of Inhibitory Smad7: Treatment increased Smad7 expression by 2.1-fold in hepatic stellate cells (HSCs), competitively inhibiting TGF-β receptor I (ALK5) activation and promoting receptor degradation [6].
  • Galectin-3 Modulation: Byakangelicin suppressed galectin-3, a lectin that amplifies TGF-β1 signaling and HSC activation, by 40% in vitro [6].

Table 1: Effects of Byakangelicin on TGF-β/Smad Pathway Components

Pathway ComponentChange with ByakangelicinExperimental Model
p-Smad2/3↓ 55-60%CCl₄ mouse model
Smad4 nuclear translocationInhibitedLX-2 cells
Smad7 expression↑ 2.1-foldPrimary HSCs
Galectin-3↓ 40%TGF-β-stimulated HSCs

Suppression of PDGF-Induced Hepatic Stellate Cell Activation

Platelet-derived growth factor (PDGF) is a potent mitogen for HSCs. Byakangelicin targets PDGF signaling through:

  • PDGFRβ Phosphorylation Inhibition: In human LX-2 HSCs, byakangelicin (50 μM) reduced PDGF-BB-induced PDGFRβ phosphorylation by 70%, comparable to the tyrosine kinase inhibitor brivanib [1] [10]. This impaired downstream PI3K/AKT and ERK pathways.
  • Cell Cycle Arrest: Treatment decreased cyclin D1 expression by 45%, inducing G0/G1 phase arrest in activated HSCs and reducing proliferation by 60% [1].
  • Synergy with TGF-β Inhibition: Combined blockade of PDGF and TGF-β pathways resulted in 80% suppression of α-SMA expression, exceeding mono-therapy effects [6].

Table 2: Impact on PDGF Signaling and HSC Phenotype

ParameterReduction with ByakangelicinSignaling Pathway Affected
PDGFRβ phosphorylation70%Receptor activation
HSC proliferation60%PI3K/AKT, ERK
α-SMA expression75%Differentiation marker
Collagen I deposition68%ECM production

Modulation of ASK-1/JNK Apoptotic Signaling in Hepatocytes

Hepatocyte apoptosis exacerbates fibrosis via apoptotic body-mediated HSC activation. Byakangelicin exerts cytoprotective effects by:

  • ASK-1 Inactivation: In 4-hydroxynonenal (4-HNE)-injured HepG2 cells, byakangelicin (20 μM) suppressed ASK-1 phosphorylation at Thr845, reducing its activity by 65% [1] [4]. This prevented ASK-1/MKK4/JNK cascade assembly.
  • JNK/c-Jun Axis Suppression: Treatment decreased JNK phosphorylation by 58% and inhibited c-Jun activation, downregulating pro-apoptotic BAX and cleaved caspase-3 by 50% [1].
  • Mitochondrial Protection: Byakangelicin maintained mitochondrial membrane potential (ΔΨm) by 80% in apoptotic hepatocytes, preventing cytochrome c release [4].

Table 3: Hepatoprotective Effects via ASK-1/JNK Modulation

Apoptosis MarkerChange with ByakangelicinBiological Outcome
p-ASK-1 (Thr845)↓ 65%Apoptosis initiation blocked
p-JNK↓ 58%Stress signaling inhibited
Cleaved caspase-3↓ 50%Execution phase suppressed
BAX/BCL-2 ratioNormalizedMitochondrial integrity preserved

Interference with NF-κB-Mediated Pro-Inflammatory Cascades

NF-κB activation perpetuates fibrosis through inflammation. Byakangelicin modulates this pathway via:

  • IKKβ Inhibition: In Kupffer cells from fibrotic livers, byakangelicin decreased IκB kinase β (IKKβ) activity by 40%, preventing IκBα degradation and NF-κB p65 nuclear translocation [4] [6].
  • Cytokine Downregulation: Treatment reduced TNF-α (↓52%), IL-1β (↓48%), and IL-6 (↓45%) in CCl₄ mice by blocking NF-κB-dependent transcription [4].
  • Inflammasome Suppression: Byakangelicin inhibited NLRP3 inflammasome assembly, reducing caspase-1 activation by 35% and IL-18 secretion [6].

Antioxidant Effects via Nrf-2 Pathway Activation

Oxidative stress drives fibrosis by activating HSCs and damaging hepatocytes. Byakangelicin activates endogenous antioxidant systems:

  • Nrf-2 Nuclear Translocation: Treatment increased nuclear Nrf-2 accumulation by 3-fold in hepatocytes, enhancing binding to antioxidant response elements (AREs) [1] [8].
  • Phase II Enzyme Induction: Heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1) expression increased by 2.5-fold and 2.1-fold, respectively, promoting ROS detoxification [4].
  • ROS Scavenging: Byakangelicin reduced hepatic malondialdehyde (MDA) by 60% and 4-HNE adducts by 55% while restoring superoxide dismutase (SOD) activity [1] [8].

Table 4: Nrf-2 Pathway Activation and Oxidative Stress Markers

Antioxidant ParameterChange with ByakangelicinExperimental System
Nuclear Nrf-2↑ 3-foldCCl₄ mouse hepatocytes
HO-1 expression↑ 2.5-foldH₂O₂-stressed HepG2 cells
SOD activityRestored to baselineSerum of fibrotic mice
4-HNE adduct formation↓ 55%Liver tissue immunohistochemistry

Properties

CAS Number

26091-78-1

Product Name

Byakangelicin

IUPAC Name

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1

InChI Key

PKRPFNXROFUNDE-LLVKDONJSA-N

SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.